2-(Dimethylamino)pentanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)pentanoic acid typically involves the dimethylation of norvaline. One common method is the reductive amination of norvaline using formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction is carried out in an aqueous solution at a controlled pH to ensure the selective formation of the dimethylamino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into primary amines or other reduced forms.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides, while reduction can produce primary amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
2-(Dimethylamino)pentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound can be used in studies of enzyme activity and protein interactions due to its structural similarity to natural amino acids.
Medicine: Research is ongoing into its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)pentanoic acid involves its interaction with biological molecules, particularly proteins and enzymes. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting or modifying their activity. This makes it a valuable tool in biochemical research for studying enzyme mechanisms and protein-ligand interactions.
Comparison with Similar Compounds
2-(Dimethylamino)pentanoic acid can be compared with other similar compounds such as:
Norvaline: The parent compound, which lacks the dimethylamino group.
Dimethylaminoacetic acid: A shorter-chain analogue with similar chemical properties.
Dimethylaminopropanoic acid: Another analogue with a different chain length.
The uniqueness of this compound lies in its specific structure, which combines the properties of norvaline with the additional functionality provided by the dimethylamino group. This makes it particularly useful in applications where both amino acid-like behavior and additional reactivity are desired.
Biological Activity
2-(Dimethylamino)pentanoic acid (also known as DMAPA) is an organic compound with the molecular formula C₇H₁₅NO₂. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities and interactions with biological systems. This article explores the biological activity of DMAPA, including its mechanisms of action, toxicity studies, and comparisons with similar compounds.
Chemical Structure and Properties
The structure of this compound consists of a pentanoic acid backbone with a dimethylamino group attached to the second carbon. This configuration enhances its basicity and solubility in water, making it a versatile compound for research and industrial applications.
The biological activity of DMAPA is primarily attributed to its ability to interact with various biological targets, including proteins and enzymes. The dimethylamino group plays a crucial role in its binding affinity to these targets. Research indicates that DMAPA may influence several biochemical pathways, although specific mechanisms remain under investigation.
Potential Therapeutic Applications
DMAPA has been studied for its potential therapeutic applications, particularly in drug development. Its ability to act as a precursor in synthesizing more complex molecules positions it as a valuable compound in pharmaceutical research. The compound's interactions with biological systems suggest possible roles in modulating physiological responses.
Toxicity Studies
Toxicological assessments have been conducted to evaluate the safety profile of DMAPA. A sub-chronic toxicity study involving Wistar rats administered doses ranging from 100 to 1000 mg/kg over 90 days revealed no significant adverse effects on survival or general health. Clinical observations included transient episodes of increased salivation and slight changes in blood biochemistry, but these were not deemed toxicologically significant .
Study Type | Dosage (mg/kg) | Duration | Key Findings |
---|---|---|---|
Oral Repeated Dose | 100-1000 | 90 days | No unscheduled deaths; slight clinical signs; minimal blood chemistry changes |
Dermal Toxicity | 2000 | 24 hours | No deaths; slight irritation observed |
Acute Toxicity | >5000 (oral) | - | Low acute oral toxicity |
Comparative Analysis with Similar Compounds
DMAPA shares structural similarities with other compounds that also contain dimethylamino groups. Below is a comparison highlighting key differences:
Compound Name | Structure | Key Differences |
---|---|---|
5-(Dimethylamino)pentanoic acid | C₇H₁₅NO₂ | Dimethylamino group at the 5-position |
2-Amino-4-methylpentanoic acid | C₇H₁₅N₃O₂ | Contains an amino group instead of dimethylamino |
3-(Dimethylamino)butanoic acid | C₆H₁₃N₃O₂ | Shorter carbon chain (butanoic vs. pentanoic) |
Case Studies and Research Findings
Recent studies have explored the self-assembly behavior of polymers containing DMAPA derivatives, indicating its potential use in creating stimuli-responsive materials . Additionally, research has focused on the synthesis methods for DMAPA, emphasizing its utility as a building block in organic synthesis.
Properties
IUPAC Name |
2-(dimethylamino)pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-4-5-6(7(9)10)8(2)3/h6H,4-5H2,1-3H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNMCCPQUIEPCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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